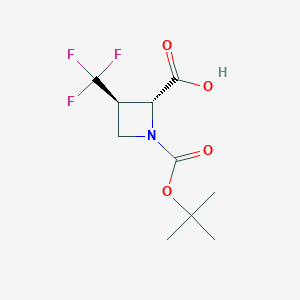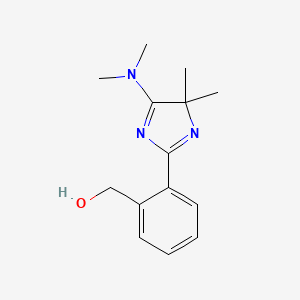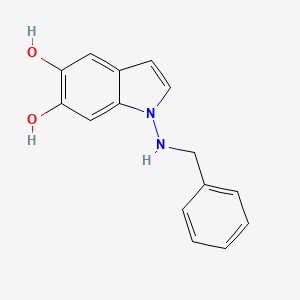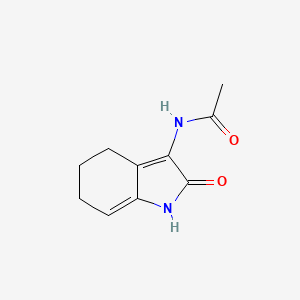
1,4-Dimethoxy-9(10H)-acridinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxyacridin-9(10H)-one is an organic compound belonging to the acridine family Acridines are heterocyclic aromatic compounds containing nitrogen This particular compound is characterized by two methoxy groups attached to the acridine core at positions 1 and 4, and a ketone group at position 9
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethoxyacridin-9(10H)-one can be synthesized through several methods. One common approach involves the condensation of 1,4-dimethoxybenzene with an appropriate amine, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the acridine ring.
Industrial Production Methods
In an industrial setting, the production of 1,4-dimethoxyacridin-9(10H)-one may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxyacridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dimethoxyacridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,4-dimethoxyacridin-9(10H)-one involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The methoxy groups and the ketone functionality play crucial roles in its binding affinity and specificity towards different targets.
Comparación Con Compuestos Similares
Similar Compounds
Acridine: The parent compound of 1,4-dimethoxyacridin-9(10H)-one.
1,4-Dimethoxyacridine: Lacks the ketone group at position 9.
9-Aminoacridine: Contains an amino group instead of the ketone group.
Uniqueness
1,4-Dimethoxyacridin-9(10H)-one is unique due to the presence of both methoxy groups and the ketone functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
25379-15-1 |
|---|---|
Fórmula molecular |
C15H13NO3 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
1,4-dimethoxy-10H-acridin-9-one |
InChI |
InChI=1S/C15H13NO3/c1-18-11-7-8-12(19-2)14-13(11)15(17)9-5-3-4-6-10(9)16-14/h3-8H,1-2H3,(H,16,17) |
Clave InChI |
QKVCYGPAEDHOCX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C=C1)OC)NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


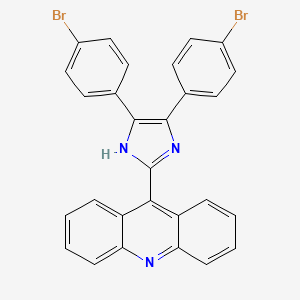
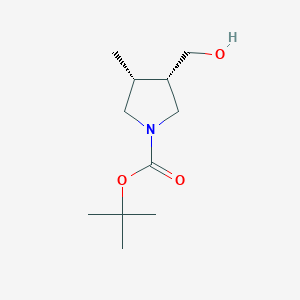
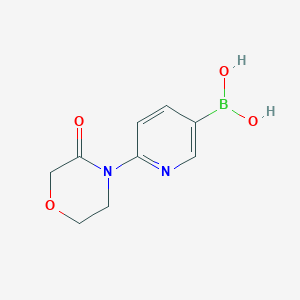
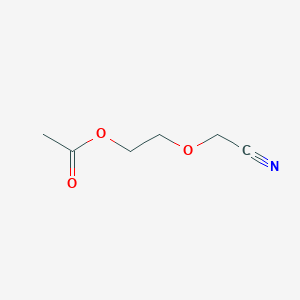
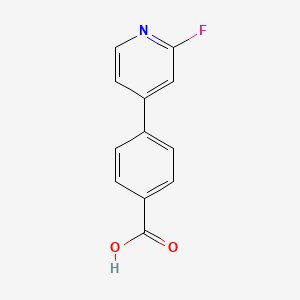

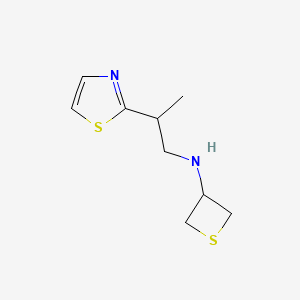
![8-Ethyl-2-(2-hydroxypyrrolidin-1-yl)-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12934127.png)
